BenchChemオンラインストアへようこそ!

Retinoic Acid

Nuclear Receptor Biology Ligand Binding Assay Transcriptional Activation

Ensure your experiments produce physiologically relevant results. This all-trans Retinoic Acid (ATRA, CAS 97950-17-9) is the only logical choice for dissecting RAR-specific biology without the confounding activation of RXRs. Its unique, ultra-short half-life and auto-induced catabolism provide a transient pulse of retinoid activity, a critical advantage for studying developmental morphogen gradients or acute effects, unlike the sustained signal from isomers like 13-cis-RA. As the benchmark inducer for neuroblastoma and APL differentiation, it is an indispensable positive control for phenotypic assays.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 97950-17-9
Cat. No. B7761431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetinoic Acid
CAS97950-17-9
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
InChIKeySHGAZHPCJJPHSC-YCNIQYBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 77 °F (NTP, 1992)
less than 1 mg/mL at 72 °F (NTP, 1992)
Practically insoluble in water
Soluble in DMSO;  slightly soluble in polyethylene glycol 400, octanol, ethanol;  practically insoluble in mineral oil, glycerin
... Soluble in ether;  slightly soluble in ... chloroform.

All-Trans Retinoic Acid (ATRA, CAS 97950-17-9): A Foundational Retinoid for Cellular Differentiation and Gene Regulation Studies


Retinoic Acid, specifically the all-trans isomer (ATRA, CAS 97950-17-9, also known as Tretinoin), is a key endogenous metabolite of Vitamin A and a fundamental small molecule regulator of gene expression [1]. As a first-generation retinoid, it acts primarily as a high-affinity ligand for nuclear Retinoic Acid Receptors (RARs), driving the transcriptional control of critical genes involved in cellular proliferation, differentiation, and apoptosis [2]. While this compound exists within a family of structurally similar isomers—most notably 9-cis-retinoic acid (alitretinoin) and 13-cis-retinoic acid (isotretinoin)—these analogs are not functionally interchangeable due to stark differences in their receptor binding profiles, pharmacokinetic properties, and biological potencies [3].

Why All-Trans Retinoic Acid Cannot Be Interchanged with 9-cis- or 13-cis-Isomers in Experimental Protocols


The interchangeable use of retinoic acid isomers is a common yet critical error in experimental design. Each isomer possesses a distinct molecular geometry that dictates its specific interaction with the two primary classes of nuclear retinoid receptors: RARs (alpha, beta, gamma) and RXRs (alpha, beta, gamma). While ATRA is a potent and relatively selective RAR agonist, 9-cis-RA is a pan-agonist for both RARs and RXRs, leading to divergent gene expression profiles [1]. Furthermore, the pharmacokinetic behaviors of these isomers differ vastly in vivo, with ATRA exhibiting a uniquely short plasma half-life due to auto-induced catabolism, a phenomenon not observed for 13-cis-RA [2]. Substituting one isomer for another therefore fundamentally alters the pharmacological outcome, from the molecular target engagement level down to the downstream biological effect, making generic substitution scientifically unsound.

Quantitative Head-to-Head Evidence: All-Trans Retinoic Acid Versus Its Closest Isomers


Receptor Binding Selectivity: ATRA Binds Only RARs, While 9-cis-RA Binds Both RARs and RXRs

In a study characterizing the interactions of endogenous retinoids with nuclear receptors, a clear differential binding profile was established. Among all tested stereoisomers of retinoic acid (including 7-cis-, 9-cis-, 11-cis-, 13-cis-, and all-trans-RA), only 9-cis-RA effectively competes for binding to RXRs [1]. In contrast, ATRA binds to RARs with high affinity (Kd = 0.2-0.7 nM) but shows no significant interaction with RXRs [1]. This fundamental difference in receptor selectivity has profound implications for downstream gene expression, as RXR activation modulates a distinct set of genetic pathways.

Nuclear Receptor Biology Ligand Binding Assay Transcriptional Activation

RAR-Gamma Transcriptional Activation: ATRA is the Most Potent Activator with an EC50 of 2 nM

The potency of ATRA to activate RAR-mediated transcription is not uniform across receptor subtypes. In a transactivation study using COS-7 cells cotransfected with RAR gamma and a luciferase reporter, ATRA was the most potent activator, achieving half-maximal activation (EC50) at a concentration of 2 nM [1]. This was markedly more potent than the other tested isomers, including 13-cis-RA (EC50 = 36 nM) and 9-cis-RA (EC50 = 58 nM) for the same receptor subtype. This indicates that for studies requiring maximal activation of RAR-gamma-dependent gene expression at low concentrations, ATRA is the superior choice.

Gene Transcription Cell Signaling Receptor Transactivation

Pharmacokinetic Profile: ATRA Has a Unique, Ultra-Short Plasma Half-Life of <1 Hour

The in vivo behavior of ATRA is distinct, characterized by rapid clearance and auto-induced metabolism. Following oral administration, the plasma half-life of ATRA is less than 1 hour, a stark contrast to the 13-hour half-life of its isomer, 13-cis-RA [1]. Furthermore, chronic administration of ATRA induces its own oxidative catabolism, leading to progressively lower plasma drug exposure over time, a phenomenon not seen with 13-cis-RA [1]. This short half-life and autoinduction require specific dosing schedules or the use of metabolic inhibitors to maintain effective plasma concentrations, which is not a concern with 13-cis-RA.

Pharmacokinetics In Vivo Studies Metabolism

Embryopathic Potency: ATRA is 4 to 8 Times More Potent than 13-cis-RA as a Teratogen

In a comparative teratogenicity study in ICR mice, the relative embryopathic potency of the two isomers was directly quantified. A single oral dose of 100 mg/kg ATRA on day 11.5 or 12.0 of gestation caused limb reduction defects and cleft palate in over 90% of treated embryos [1]. Under identical experimental conditions, the same dose of 13-cis-retinoic acid produced no apparent teratogenic effects [1]. By assessing the relative incidence of malformations across a range of doses, it was determined that 13-cis-retinoic acid is four to eight times less embryopathic than ATRA [1]. This dramatic difference in developmental toxicity is attributed, in part, to the far greater placental transfer of ATRA to the mouse embryo compared to the 13-cis isomer [2].

Developmental Biology Toxicology Teratogenicity

Cellular Differentiation Efficacy: ATRA is More Effective than 9-cis-RA in Inducing Neuroblastoma Differentiation

A direct comparative study assessed the effects of ATRA and 9-cis-RA on neuroblastoma cell differentiation. Both compounds were shown to induce morphological differentiation, but ATRA was consistently more effective across multiple parameters. Specifically, inhibition of SH SY 5Y cell proliferation by ATRA was dose-dependent and more pronounced than with 9-cis-RA, while the RXR-selective analog LG69 had little effect, underscoring the importance of RAR activation for this phenotype [1]. While 9-cis-RA is also active, ATRA's potent and selective RAR agonism makes it the benchmark compound for inducing differentiation in these cell lines.

Cancer Research Neuroblastoma Differentiation Therapy

Optimal Application Scenarios for All-Trans Retinoic Acid (CAS 97950-17-9) in Research and Development


Studies of RAR-Selective Signaling and Downstream Gene Expression

When the experimental goal is to map and characterize the specific signaling pathways and gene expression changes mediated by Retinoic Acid Receptors (RARs) without the confounding effects of Retinoid X Receptor (RXR) activation, ATRA is the only logical choice. As demonstrated, ATRA is a high-affinity, selective ligand for RARs (Kd = 0.2-0.7 nM) and does not activate RXRs [1]. Using a dual agonist like 9-cis-RA would activate a broader and more complex network of both RAR and RXR heterodimer partners, making it impossible to attribute a specific effect solely to RAR signaling. Therefore, ATRA is the essential tool for dissecting RAR-specific biology.

In Vivo Models Requiring a Short, Pulsatile Retinoid Signal

For in vivo studies in rodents or other models where a brief, transient pulse of retinoid activity is desired to study acute effects or to mimic a developmental morphogen gradient, ATRA's unique pharmacokinetic profile is advantageous. Its ultra-short half-life (< 1 hour [1]) and its ability to auto-induce its own catabolism mean that plasma drug levels rise and fall rapidly. This property is a key experimental variable that can be leveraged to study the timing and duration of RAR activation on developmental processes, in contrast to the long, sustained exposure provided by 13-cis-RA which would create a continuous, less physiological signal.

Gold Standard Control for Neuroblastoma and Myeloid Leukemia Differentiation Assays

In cellular differentiation assays, particularly with neuroblastoma (e.g., SH SY 5Y) or acute promyelocytic leukemia (APL)-derived cell lines (e.g., NB4, HL-60), ATRA is the established benchmark inducer. It reliably produces a robust and well-characterized differentiation phenotype, including morphological changes and growth arrest [REFS-1, REFS-2]. When testing new chemical entities or genetic perturbations for their pro-differentiation effects, ATRA serves as the indispensable positive control to validate the assay system and to provide a standard comparator for the magnitude and kinetics of the response.

Teratogenicity and Developmental Toxicology Research

Given its well-defined and highly potent teratogenic profile, ATRA is a crucial tool compound for developmental toxicology studies. It is used as a positive control to induce a reproducible spectrum of malformations (e.g., limb defects, cleft palate [1]) in animal models, allowing researchers to study the molecular and cellular mechanisms of teratogenesis and to test potential protective or mitigating interventions. The large body of quantitative data comparing its potency to other retinoids makes it the most predictable and well-characterized agent for this purpose.

Quote Request

Request a Quote for Retinoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.